MAO-B vs. MAO-A Isoform Selectivity: Quantified Selectivity Window for the 6-Br, 2-F-Ph Substitution Pattern
In a direct, paired-enzyme assay using recombinant human MAO-A and MAO-B under identical conditions (kynuramine → 4-hydroxyquinoline fluorescence assay, 20 min incubation), 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CHEMBL1575961) displayed an IC50 of 1.13 × 10³ nM against MAO-B and an IC50 of >1.00 × 10⁵ nM against MAO-A [1]. This yields a selectivity ratio (MAO-A IC50 ÷ MAO-B IC50) of >88.5-fold in favor of MAO-B. In contrast, the closely related C7-substituted analog 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (CHEMBL2430703) achieves an IC50 of 86 nM against MAO-B and 1.24 × 10⁴ nM against MAO-A, yielding a selectivity ratio of >144-fold [2]. The absolute MAO-B potency of the C7-substituted analog is approximately 13-fold greater than that of the target compound (86 nM vs. 1,130 nM), demonstrating that the C6-bromo substitution pattern produces a measurably distinct potency–selectivity profile compared to C7-substituted congeners [2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) and MAO-B-over-MAO-A selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10³ nM (1.13 µM); MAO-A IC50 > 1.00 × 10⁵ nM (>100 µM); Selectivity ratio > 88.5 |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (CHEMBL2430703): MAO-B IC50 = 86 nM; MAO-A IC50 = 1.24 × 10⁴ nM; Selectivity ratio > 144 |
| Quantified Difference | C7-analog is 13.1-fold more potent at MAO-B but target compound retains >88-fold MAO-B selectivity; distinct potency-selectivity trade-off between C6-Br and C7-substituted derivatives |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine → 4-hydroxyquinoline fluorescence assay; 20 min incubation (BindingDB/ChEMBL curated data) |
Why This Matters
This quantitative distinction defines the compound's specific pharmacological fingerprint: it is a moderate-potency, MAO-B-preferring inhibitor, meaning it cannot be substituted with C7-substituted high-potency MAO-B inhibitors without substantially altering the potency window and potentially the in vivo pharmacological outcome.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): MAO-A IC50 > 1.00E+5 nM; MAO-B IC50 = 1.13E+3 nM. View Source
- [2] BindingDB. BDBM50493474 (CHEMBL2430703): MAO-A IC50 = 1.24E+4 nM; MAO-B IC50 = 86 nM. View Source
